molecular formula C9H9ClO2 B6613758 2-(3-chloro-5-methylphenyl)acetic acid CAS No. 200214-43-3

2-(3-chloro-5-methylphenyl)acetic acid

Cat. No. B6613758
Key on ui cas rn: 200214-43-3
M. Wt: 184.62 g/mol
InChI Key: OXQZNDFAEPRJFD-UHFFFAOYSA-N
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Patent
US06838478B2

Procedure details

A mixture 3-chloro-5-methylphenylacetonitrile (13.3 g; from step (ii) above) and KOH (17 g; 0.3 mol) in 150 mL of water:i-PrOH (2:1) was heated while stirring in an autoclave at 120° C. overnight and then at room temperature for 2 days. The i-PrOH was evaporated and the remainder was acidified (6M HCl) to pH 2 and extracted 3 times with ether. The combined organic layers were washed twice with water, dried (Na2SO4), and evaporated to yield the sub-title compound (10.4 g; 70%).
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]#N)[CH:5]=[C:6]([CH3:8])[CH:7]=1.[OH-:12].[K+].[OH2:14].CC(O)C>>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:14])=[O:12])[CH:5]=[C:6]([CH3:8])[CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)C)CC#N
Name
Quantity
17 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
reactant
Smiles
O.CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
while stirring in an autoclave at 120° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The i-PrOH was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ether
WASH
Type
WASH
Details
The combined organic layers were washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)C)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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